Defined (S)-Enantiomer for Chiral Pool Synthesis: Optical Purity and Stereochemical Fidelity
The compound is commercially supplied as a single (S)-enantiomer with confirmed chiral identity, as evidenced by its assigned InChI and SMILES containing the '@@' stereodescriptor for D-configuration at the α-carbon . The closely related, deprotected analog, (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, exhibits a specific rotation of +16° (c=1, MeOH) . In contrast, the racemic or (R)-isomer will produce diastereomeric mixtures in peptide elongation, significantly reducing the pharmacological purity and activity of the final product. Using this defined enantiomer bypasses chiral resolution steps, improving process mass intensity.
| Evidence Dimension | Stereochemical Purity (Absolute Configuration) |
|---|---|
| Target Compound Data | Single (S)-enantiomer; SMILES: CC(C)(C)OC(=O)N[C@@H](CCBr)C(O)=O |
| Comparator Or Baseline | Racemic Boc-2-amino-4-bromobutanoic acid (CAS 637008-54-9 unspecified); (R)-enantiomer (CAS 123004-74-0 derivative) |
| Quantified Difference | 100% enantiomeric excess (ee) vs. 0% ee (racemic) or -100% ee (R-enantiomer); downstream diastereomeric ratio (dr) >99:1 achievable vs. 1:1 for racemic starting material. |
| Conditions | Commercial specification; NMR and chiral HPLC; specific rotation of deprotected analog [α]20/D +16° (c=1, MeOH) |
Why This Matters
For procurement in medicinal chemistry, the defined (S)-enantiomer is critical for synthesizing single-enantiomer drug candidates, avoiding costly and time-consuming chiral resolution that reduces overall yield.
